molecular formula C15H17NO4 B8546225 7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B8546225
M. Wt: 275.30 g/mol
InChI Key: UBNDVWFVCJDAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C15H17NO4/c17-13(18)15-8-6-12(7-9-15)16(15)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)

InChI Key

UBNDVWFVCJDAMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)C12CCC(CC1)N2C(=O)OCc1ccccc1
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Synthesis routes and methods II

Procedure details

A mixture of methyl 7-(phenylcarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate (8.0 g) produced above and concentrated hydrochloric acid (100 mL) was heated under reflux for 24 hr, and concentrated under reduced pressure. To the residue was added water (50 mL), and the mixture was washed twice with ethyl acetate. To the obtained aqueous layer was basified with sodium carbonate, a solution of sodium carbonate (9.80 g) and benzylchlorocarbonate (5.40 mL) in 1,4-dioxane (30 mL), and the mixture was stirred at room temperature overnight. The reaction mixture was washed twice with ethyl acetate, and the aqueous layer was adjusted to pH3 with 2M hydrochloric acid. The organic product was extracted 3 times with ethyl acetate (150 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the title compound (2.45 g) as a yellow solid.
Name
methyl 7-(phenylcarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
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8 g
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100 mL
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Synthesis routes and methods III

Procedure details

7-benzyl 1-tert-butyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate (C-34)(synthesized following the procedure reported in J.O.C, 1996, 61, 6313-6325) was stirred in TFA/DCM/H2O (95/5/5, 0.3 M) for 10 minutes. Evaporation of the solvent afforded the titled compound (C-35).
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7-benzyl 1-tert-butyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
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TFA DCM H2O
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